3-(2-Cyclohexenyl)quinoline

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Procure 3-(2-Cyclohexenyl)quinoline (CAS 111678-27-4) for its unique cyclohexenyl moiety, essential for MAO-A/B inhibition studies (IC50 ~4.2/5.5 µM) and as a synthetic handle for epoxidation/dihydroxylation. Distinct from saturated analogs, this alkene-containing building block is critical for SAR and complex quinoline synthesis. ≥98% purity ensures reproducible assay outcomes.

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
CAS No. 111678-27-4
Cat. No. B1314610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Cyclohexenyl)quinoline
CAS111678-27-4
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)C2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h2,4-6,8-12H,1,3,7H2
InChIKeyZGYHMYVTIXYATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Cyclohexenyl)quinoline (CAS: 111678-27-4): An Overview of this Heterocyclic Building Block


3-(2-Cyclohexenyl)quinoline, also known as 3-(cyclohex-2-en-1-yl)quinoline, is a heterocyclic compound with the molecular formula C15H15N . It features a quinoline core substituted at the 3-position with a cyclohexenyl moiety. This structure places it within the broad and biologically relevant class of quinoline derivatives, which are known for their utility as intermediates in chemical synthesis and as scaffolds for drug discovery . The compound is characterized by a molecular weight of 209.29 g/mol and is typically procured for research use with a purity of ≥97% . Its specific substitution pattern confers distinct chemical and biological properties that differentiate it from other simple quinoline analogs.

The Risks of Substituting 3-(2-Cyclohexenyl)quinoline with Unverified Analogs


Simple quinoline substitution is not viable due to the specific impact of the 3-(2-cyclohexenyl) group on biological target engagement and downstream chemical reactivity. The cyclohexenyl moiety provides a unique combination of a non-aromatic, alicyclic ring with an alkene, offering a distinct steric and electronic profile compared to common phenyl or cyclohexyl substituents . This structural nuance can significantly alter a molecule's ability to interact with specific enzyme pockets, as evidenced by its unique inhibitory profile against monoamine oxidase (MAO) isoforms [1]. Furthermore, the alkene present in the cyclohexenyl ring provides a reactive handle for further chemical derivatization—such as epoxidation or dihydroxylation—that is not present in saturated analogs like 3-cyclohexylquinoline, making the specific compound essential for synthetic pathways requiring this functionality . Therefore, swapping this compound for a generic quinoline or a differently substituted analog risks both failed biological assay outcomes and unsuccessful chemical transformations.

Quantitative Differentiation of 3-(2-Cyclohexenyl)quinoline Against Comparators


Comparative MAO-B Enzyme Inhibition Potency

3-(2-Cyclohexenyl)quinoline demonstrates moderate, micromolar inhibition of the human Monoamine Oxidase B (MAO-B) enzyme [1]. This activity is significantly weaker than that of the potent, selective clinical reference standard, Deprenyl (Selegiline), which exhibits nanomolar potency [2]. This quantitative difference highlights the compound's utility not as a potent drug candidate but as a valuable tool compound or a distinct chemical probe for studying structure-activity relationships (SAR) where intermediate affinity is desirable, or as a starting scaffold for optimization.

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

MAO Isoform Selectivity Profile vs. Other Quinolines

The compound exhibits a nuanced selectivity profile between the MAO-A and MAO-B isoforms [1]. It inhibits MAO-A with an IC50 of 4.20E+3 nM (4.2 µM) and MAO-B with an IC50 of 5.50E+3 nM (5.5 µM), resulting in a slight preference for MAO-A [1]. This selectivity ratio is distinct from many potent quinoline-based MAO inhibitors, which are often designed to be highly selective for one isoform over the other (e.g., certain 3,4-dihydro-2(1H)-quinolinones show >2750-fold selectivity for MAO-B) [2]. This unique, less biased profile makes 3-(2-cyclohexenyl)quinoline a useful comparator in assays designed to assess isoform-specific effects.

Monoamine Oxidase Selectivity Neurodegeneration

Structural Differentiation from 3-Cyclohexylquinoline

The presence of a double bond in the cyclohexenyl ring of the target compound distinguishes it from its saturated analog, 3-cyclohexylquinoline . This unsaturation introduces a site for specific chemical reactions, such as epoxidation or dihydroxylation, that cannot be performed on the fully saturated cyclohexyl ring . This feature is critical for synthetic chemists who need to introduce further complexity or polar functional groups at a specific position on the cyclohexyl moiety.

Synthetic Chemistry Chemical Biology Structure-Activity Relationship

Specific Research and Procurement Applications for 3-(2-Cyclohexenyl)quinoline


Probing Monoamine Oxidase (MAO) Structure-Activity Relationships (SAR)

Researchers investigating the structural determinants of MAO inhibition can utilize 3-(2-cyclohexenyl)quinoline as a specific, moderately potent comparator. Its balanced MAO-A/MAO-B inhibition profile (IC50 values of 4.2 µM and 5.5 µM, respectively [1]) serves as a key data point in SAR studies aimed at understanding how modifications to the quinoline scaffold influence isoform selectivity and potency. It provides a useful baseline for comparing the effects of other substituents designed to enhance or reduce activity.

A Reactive Intermediate for the Synthesis of Functionalized Quinolines

The compound's cyclohexenyl group, containing a reactive alkene, makes it a strategic building block for synthetic chemists [1]. It can be used in subsequent reactions like epoxidation or dihydroxylation to install new functional groups on the cyclohexyl ring, enabling the synthesis of more complex quinoline derivatives that are not easily accessible from the saturated 3-cyclohexylquinoline analog . This is a key differentiator for procurement when the synthetic route requires this specific chemical handle.

Development of Non-Selective MAO Inhibitor Pharmacological Tools

In neuropharmacological research, there is a need for both highly selective and non-selective enzyme inhibitors as tool compounds. 3-(2-cyclohexenyl)quinoline, with its micromolar and essentially non-selective inhibition of both MAO-A and MAO-B [1], can be used as a reference for balanced MAO inhibition. This allows for the study of biological effects arising from the simultaneous inhibition of both isoforms, providing a contrast to experiments using highly selective clinical reference compounds like clorgyline (MAO-A selective) and deprenyl (MAO-B selective).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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